molecular formula C11H11NO2 B132896 Ethyl Indolizine-2-carboxylate CAS No. 153274-63-6

Ethyl Indolizine-2-carboxylate

Cat. No. B132896
CAS RN: 153274-63-6
M. Wt: 189.21 g/mol
InChI Key: QGWGRWMQFFGAQV-UHFFFAOYSA-N
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Description

Ethyl Indolizine-2-carboxylate is a nitrogen-containing heterocycle . It serves as a precursor for widespread indolizidine alkaloids . Some of its derivatives have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

The synthesis of Ethyl Indolizine-2-carboxylate involves several steps. One of the methods involves the reaction of 2-tert-butylindolizine and ethyl propiolate in toluene on heating for 4 hours . Another method involves the reaction of methyl indolizine-2-carboxylate (1a) and 3-phenyl 3-hydroxyisoindolinone (2a) in the presence of 10 mol% chiral phosphoric acid (CPA) .


Molecular Structure Analysis

The molecular structure of Ethyl Indolizine-2-carboxylate is complex and involves several functional groups. The structure has been studied using computational and crystallographic methods .


Chemical Reactions Analysis

Ethyl Indolizine-2-carboxylate undergoes several chemical reactions. For instance, it can be synthesized by means of classical and nonclassical pathways . It can also undergo reactions based on either pyridine or pyrrole scaffolds .

Scientific Research Applications

Enantioselective Synthesis

Ethyl Indolizine-2-carboxylate plays a crucial role in the enantioselective synthesis of various compounds. For instance, it is used in the synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis . This process is significant in creating bioactive natural products with high enantioselectivity, which is essential for the pharmaceutical industry.

Biological Activity

Indolizine derivatives, including Ethyl Indolizine-2-carboxylate, exhibit a range of potential biological activities. They have been studied for their applications in treating cancer cells, microbes, and various disorders . Their role in cell biology and as biologically active compounds makes them valuable in medical research and drug development.

Organic Synthesis

In organic synthesis, Ethyl Indolizine-2-carboxylate is utilized for constructing nitrogen-containing heterocycles. These heterocycles are foundational in the synthesis of numerous pharmaceuticals and organic molecules with potential biological activities . The compound’s versatility in radical-induced synthetic approaches is particularly noted for its efficiency and atom-economy.

Materials Science

The fluorescence properties of some indolizine derivatives, including Ethyl Indolizine-2-carboxylate, allow their use as organic fluorescent molecules. These properties are leveraged in materials science for biological and material applications, contributing to the development of new materials with specific optical characteristics .

Analytical Chemistry

In analytical chemistry, Ethyl Indolizine-2-carboxylate is involved in the enantioselective synthesis of compounds, which is crucial for the development of assays and analytical methods. The ability to create compounds with high enantioselectivity is important for the accurate analysis of chiral substances .

Environmental Applications

While direct environmental applications of Ethyl Indolizine-2-carboxylate were not explicitly found in the search results, its role in the synthesis of biologically active compounds suggests potential indirect environmental benefits. For example, its use in the development of antimicrobial agents could have implications for environmental biocontrol strategies .

Safety and Hazards

Ethyl Indolizine-2-carboxylate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area .

Future Directions

Future research on Ethyl Indolizine-2-carboxylate could focus on developing new synthetic pathways and exploring its potential applications in various fields . For instance, it could be used in the industrial production of (S)-indoline-2-carboxylic acid .

Mechanism of Action

Target of Action

Ethyl Indolizine-2-carboxylate is a derivative of the indolizine moiety, which has been found to have diverse biological activities Indolizine derivatives have been known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The mechanism of action generally involves the compound binding to its target, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indolizine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, with the specific pathways and downstream effects depending on the biological activity .

Result of Action

The molecular and cellular effects of Ethyl Indolizine-2-carboxylate’s action would depend on its specific targets and mode of action. For instance, indolizine derivatives have been shown to have inhibitory activity against influenza A , suggesting that these compounds may interfere with viral replication at the molecular level.

properties

IUPAC Name

ethyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGRWMQFFGAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460133
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Indolizine-2-carboxylate

CAS RN

153274-63-6
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of the substituent at the 2-position in the synthesis of Ethyl Indolizine-2-carboxylate?

A1: The research [] highlights the synthesis of 2-substituted indolizines, with Ethyl Indolizine-2-carboxylate being a specific example. The study demonstrates that the substituent at the 2-position originates from the starting materials used in the Baylis-Hillman reaction. [] In this case, using an acrylate ester in the Baylis-Hillman reaction with pyridine-2-carboxaldehyde leads to the formation of the Ethyl Indolizine-2-carboxylate after subsequent acetylation and thermal cyclization steps. [] The study focuses on understanding the kinetics and mechanism of this cyclization process and how different substituents influence the reaction rate. []

Q2: Does the research provide information about the activation energy required for the formation of Ethyl Indolizine-2-carboxylate?

A2: Yes, the research includes a kinetic study involving variable temperature experiments to determine the activation parameters for the formation of Ethyl Indolizine-2-carboxylate. [] This information helps understand the energy barrier that needs to be overcome for the cyclization reaction to occur and provides insights into the reaction mechanism. []

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